molecular formula C23H45N9O6 B14233916 L-Leucyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 400710-45-4

L-Leucyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14233916
CAS No.: 400710-45-4
M. Wt: 543.7 g/mol
InChI Key: PKGBHOZUNZYIBQ-QAETUUGQSA-N
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Description

L-Leucyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound is composed of four amino acids: leucine, glutamine, lysine, and ornithine, with a diaminomethylidene group attached to the ornithine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (L-ornithine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (L-lysine) is activated and coupled to the growing peptide chain.

    Repeat: Steps 2 and 3 are repeated for L-glutamine and L-leucine.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

In an industrial setting, the synthesis of peptides like this compound may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production may also utilize liquid-phase peptide synthesis (LPPS) for certain steps to increase efficiency.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, potentially affecting the side chains of amino acids like lysine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Carbodiimides for coupling reactions, protecting groups like Fmoc or Boc.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction may yield free thiols.

Scientific Research Applications

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for therapeutic applications, such as drug delivery or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Leucyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact mechanism depends on the context of its application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-glutaminyl-L-lysyl-L-ornithine: A similar peptide without the diaminomethylidene group.

    L-Leucyl-L-glutaminyl-L-lysyl-L-arginine: Another peptide with a different amino acid sequence.

Uniqueness

L-Leucyl-L-glutaminyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group, which may confer specific chemical and biological properties not found in other peptides.

Properties

CAS No.

400710-45-4

Molecular Formula

C23H45N9O6

Molecular Weight

543.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C23H45N9O6/c1-13(2)12-14(25)19(34)30-16(8-9-18(26)33)21(36)31-15(6-3-4-10-24)20(35)32-17(22(37)38)7-5-11-29-23(27)28/h13-17H,3-12,24-25H2,1-2H3,(H2,26,33)(H,30,34)(H,31,36)(H,32,35)(H,37,38)(H4,27,28,29)/t14-,15-,16-,17-/m0/s1

InChI Key

PKGBHOZUNZYIBQ-QAETUUGQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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